
Di-n-propyl ketone n-propylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-n-propyl ketone n-propylhydrazone is an organic compound with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.2951 g/mol . It is a derivative of ketone and hydrazone, characterized by the presence of a carbonyl group (C=O) and a hydrazone group (N-NH₂).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-n-propyl ketone n-propylhydrazone can be synthesized through the reaction of di-n-propyl ketone with n-propylhydrazine. The reaction typically involves the condensation of the ketone with the hydrazine under acidic or basic conditions to form the hydrazone derivative .
Industrial Production Methods
general methods for synthesizing hydrazones involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Di-n-propyl ketone n-propylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted hydrazones .
Aplicaciones Científicas De Investigación
Di-n-propyl ketone n-propylhydrazone has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of di-n-propyl ketone n-propylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular pathways, modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to di-n-propyl ketone n-propylhydrazone include:
- Di-n-propyl ketone
- n-Propylhydrazine
- Other hydrazone derivatives .
Uniqueness
This compound is unique due to its specific combination of ketone and hydrazone functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
76754-44-4 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N-(heptan-4-ylideneamino)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-4-7-10(8-5-2)12-11-9-6-3/h11H,4-9H2,1-3H3 |
Clave InChI |
OUZYMGDKCXTXFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NNCCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


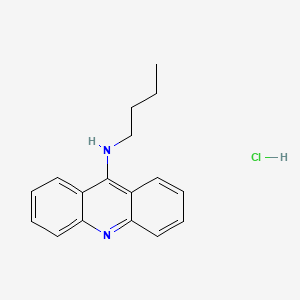
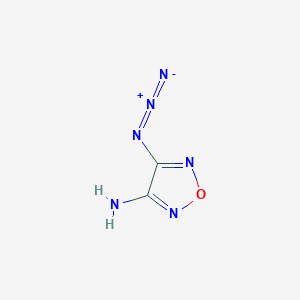
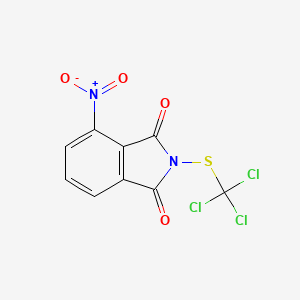
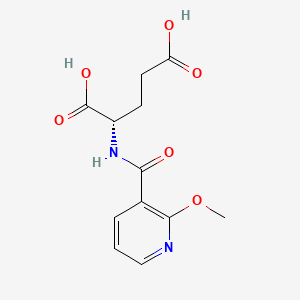
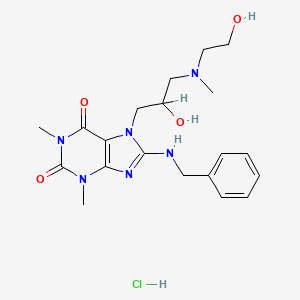



![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
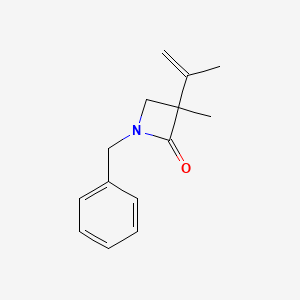


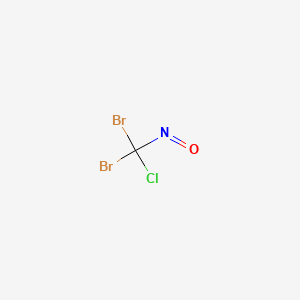
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
